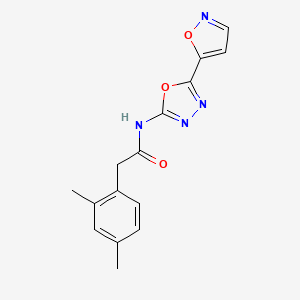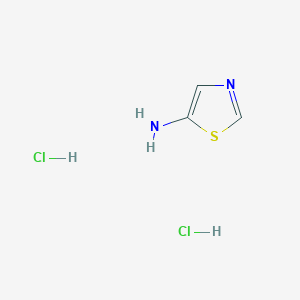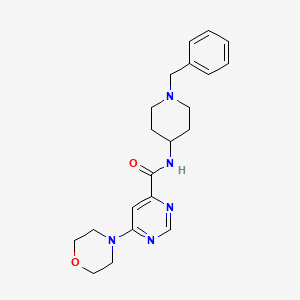
N-(1-Benzylpiperidin-4-yl)-6-morpholinopyrimidin-4-carboxamid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-benzylpiperidin-4-yl)-6-morpholinopyrimidine-4-carboxamide is a useful research compound. Its molecular formula is C21H27N5O2 and its molecular weight is 381.48. The purity is usually 95%.
BenchChem offers high-quality N-(1-benzylpiperidin-4-yl)-6-morpholinopyrimidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(1-benzylpiperidin-4-yl)-6-morpholinopyrimidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Erkrankungen des Zentralnervensystems
Diese Verbindung wurde auf ihr Potenzial zur Behandlung von Erkrankungen des Zentralnervensystems (ZNS) untersucht. Ihre Struktur deutet darauf hin, dass sie mit ZNS-Rezeptoren oder -Enzymen interagieren könnte, was möglicherweise therapeutische Vorteile für Erkrankungen wie Alzheimer bietet. Die Fähigkeit der Verbindung, die Blut-Hirn-Schranke zu überwinden, könnte sie zu einem wertvollen Kandidaten für weitere Forschung in der Neuropharmakologie machen .
Antioxidative Eigenschaften
Forschungen zeigen, dass Derivate dieser Verbindung über signifikante antioxidative Eigenschaften verfügen können. Dies ist entscheidend, da oxidativer Stress in verschiedene Krankheiten verwickelt ist, darunter neurodegenerative Erkrankungen, Herz-Kreislauf-Erkrankungen und Krebs. Die antioxidative Aktivität der Verbindung könnte zur Entwicklung von Behandlungen genutzt werden, die den durch freie Radikale verursachten Schaden verringern .
Cholinerge Aktivität
Das Potenzial der Verbindung, Acetylcholinesterase (AChE) zu hemmen, deutet darauf hin, dass sie die cholinerge Signalübertragung im Gehirn verbessern könnte. Dies ist besonders relevant für die Behandlung von Krankheiten wie Alzheimer, bei denen cholinerge Defizite ein Kennzeichen sind. Durch die Hemmung von AChE könnte die Verbindung dazu beitragen, den Acetylcholinspiegel zu erhöhen und so die kognitiven Funktionen zu verbessern .
Analgetische Entwicklung
Derivate dieser Verbindung wurden auf ihre analgetischen Eigenschaften untersucht. Die strukturelle Ähnlichkeit mit bekannten Analgetika legt nahe, dass sie zu neuen Schmerzmitteln entwickelt werden könnte, die möglicherweise weniger Nebenwirkungen aufweisen als aktuelle opioidbasierte Behandlungen .
Arzneimittelentwicklung für neuropathische Schmerzen
Das Gerüst der Verbindung wurde als Ausgangspunkt für die Synthese neuer Moleküle verwendet, die auf die Behandlung neuropathischer Schmerzen abzielen. Ziel ist es, Medikamente zu entwickeln, die eine starke analgetische Wirkung behalten, aber ein geringeres Abhängigkeitsrisiko und andere Nebenwirkungen aufweisen, die mit langfristigem Opioidkonsum verbunden sind .
Potenzielle therapeutische Wirkungen bei ADHS und Narkolepsie
Es bestand Interesse daran, die Rolle der Verbindung bei der Arzneimittelentwicklung für Aufmerksamkeitsdefizit-/Hyperaktivitätsstörung (ADHS) und Narkolepsie zu untersuchen. Ihr pharmakologisches Profil legt nahe, dass es Neurotransmittersysteme modulieren könnte, die an diesen Erkrankungen beteiligt sind, und bietet einen neuen Weg für die Therapie.
Biochemische Analyse
Biochemical Properties
N-(1-benzylpiperidin-4-yl)-6-morpholinopyrimidine-4-carboxamide plays a significant role in biochemical reactions by interacting with specific enzymes, proteins, and other biomolecules. This compound has been shown to bind to sigma-1 receptors, which are involved in the regulation of intracellular calcium homeostasis and cellular signaling pathways . The interaction with sigma-1 receptors suggests that N-(1-benzylpiperidin-4-yl)-6-morpholinopyrimidine-4-carboxamide may modulate various cellular functions, including neurotransmitter release and inter-organelle communication .
Cellular Effects
N-(1-benzylpiperidin-4-yl)-6-morpholinopyrimidine-4-carboxamide has been observed to influence various types of cells and cellular processes. In neuronal cells, this compound enhances brain plasticity and has a protective effect under pathological conditions . It can induce cytoprotective responses by engaging different cellular pathways, which may vary depending on the specific pathological mechanism . Additionally, N-(1-benzylpiperidin-4-yl)-6-morpholinopyrimidine-4-carboxamide affects cell signaling pathways, gene expression, and cellular metabolism, contributing to its potential therapeutic applications.
Molecular Mechanism
The molecular mechanism of action of N-(1-benzylpiperidin-4-yl)-6-morpholinopyrimidine-4-carboxamide involves its binding interactions with sigma-1 receptors. This binding modulates the activity of these receptors, leading to changes in intracellular calcium levels and the regulation of various signaling pathways . The compound’s interaction with sigma-1 receptors also influences gene expression and enzyme activity, contributing to its overall biochemical effects . By acting as a chaperone, N-(1-benzylpiperidin-4-yl)-6-morpholinopyrimidine-4-carboxamide helps maintain cellular homeostasis and protect cells from stress-induced damage .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-(1-benzylpiperidin-4-yl)-6-morpholinopyrimidine-4-carboxamide have been studied over time to assess its stability, degradation, and long-term impact on cellular function. The compound has shown stability under controlled conditions, with minimal degradation over extended periods . Long-term studies have indicated that N-(1-benzylpiperidin-4-yl)-6-morpholinopyrimidine-4-carboxamide maintains its protective effects on cells, reducing oxidative stress and preventing apoptosis . These findings suggest that the compound could be a valuable tool for studying chronic cellular responses.
Dosage Effects in Animal Models
The effects of N-(1-benzylpiperidin-4-yl)-6-morpholinopyrimidine-4-carboxamide vary with different dosages in animal models. At lower doses, the compound has been shown to enhance cognitive function and memory in rodents . At higher doses, it may exhibit toxic effects, including neurotoxicity and hepatotoxicity . These findings highlight the importance of determining the optimal dosage for therapeutic applications to minimize adverse effects while maximizing benefits.
Metabolic Pathways
N-(1-benzylpiperidin-4-yl)-6-morpholinopyrimidine-4-carboxamide is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound is primarily metabolized in the liver, where it undergoes phase I and phase II metabolic reactions . These reactions involve the action of cytochrome P450 enzymes, which facilitate the oxidation and conjugation of the compound, leading to its eventual excretion . The metabolic pathways of N-(1-benzylpiperidin-4-yl)-6-morpholinopyrimidine-4-carboxamide also affect metabolic flux and the levels of specific metabolites in the body.
Transport and Distribution
The transport and distribution of N-(1-benzylpiperidin-4-yl)-6-morpholinopyrimidine-4-carboxamide within cells and tissues are mediated by specific transporters and binding proteins. The compound is known to interact with plasma membrane transporters, facilitating its uptake into cells . Once inside the cells, it can bind to intracellular proteins, influencing its localization and accumulation in specific cellular compartments . These interactions play a crucial role in determining the compound’s bioavailability and overall efficacy.
Subcellular Localization
N-(1-benzylpiperidin-4-yl)-6-morpholinopyrimidine-4-carboxamide exhibits specific subcellular localization, which affects its activity and function. The compound is predominantly localized in the endoplasmic reticulum and mitochondria, where it interacts with sigma-1 receptors . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to these organelles . The presence of N-(1-benzylpiperidin-4-yl)-6-morpholinopyrimidine-4-carboxamide in these subcellular compartments is essential for its role in regulating cellular homeostasis and protecting against stress-induced damage.
Eigenschaften
IUPAC Name |
N-(1-benzylpiperidin-4-yl)-6-morpholin-4-ylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N5O2/c27-21(19-14-20(23-16-22-19)26-10-12-28-13-11-26)24-18-6-8-25(9-7-18)15-17-4-2-1-3-5-17/h1-5,14,16,18H,6-13,15H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVZQEEDKGKSDKE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2=CC(=NC=N2)N3CCOCC3)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![3-Chloro-2-methyl-5-(2-thienyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2579518.png)
![[1-(1-{Pyrazolo[1,5-a]pyrazin-4-yl}piperidin-4-yl)pyrrolidin-2-yl]methanol](/img/structure/B2579521.png)
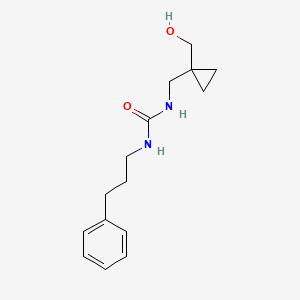
![N-[2-(1H-1,2,4-Triazol-5-yl)ethyl]propan-1-amine;dihydrochloride](/img/structure/B2579524.png)
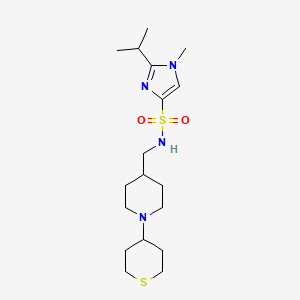
![1-ethyl-2-[(morpholin-4-yl)methyl]-1H-1,3-benzodiazole hydrochloride](/img/structure/B2579529.png)


![5-{1-[(5-methyl-2-thienyl)carbonyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2579535.png)

![N-[2-hydroxy-2-(thiophen-2-yl)propyl]-1-(thiophen-2-yl)cyclopentane-1-carboxamide](/img/structure/B2579537.png)
